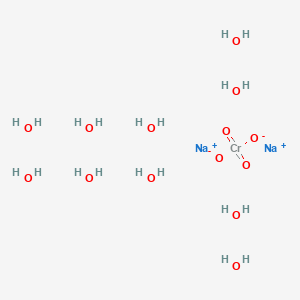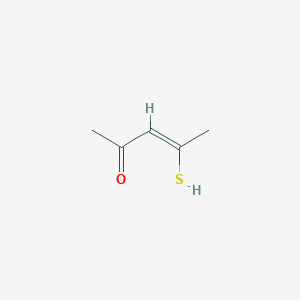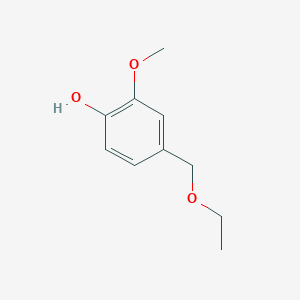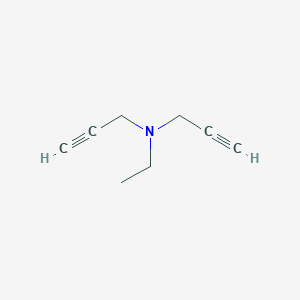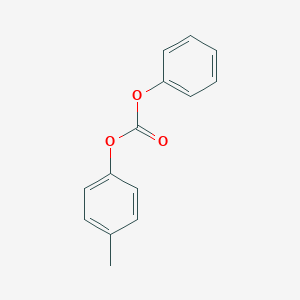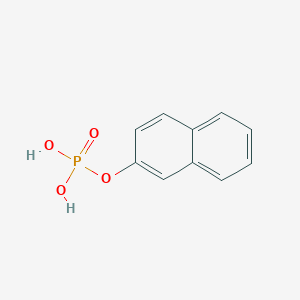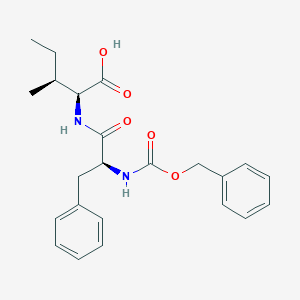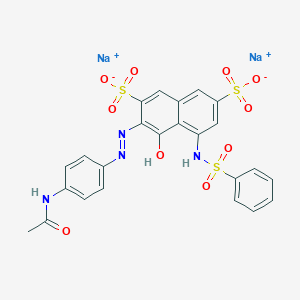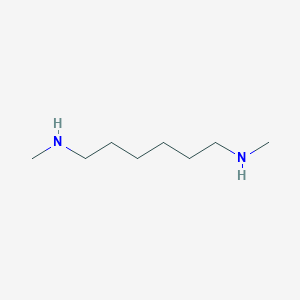
N,N'-二甲基-1,6-己二胺
描述
N,N’-Dimethyl-1,6-hexanediamine is an organic compound with the molecular formula C8H20N2. It is a diamine, meaning it contains two amine groups, each bonded to a different carbon atom in a six-carbon chain. This compound is known for its versatility in various chemical reactions and applications, particularly in the synthesis of polymers and other organic compounds.
科学研究应用
N,N’-Dimethyl-1,6-hexanediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of polymers, particularly in the production of polyurethanes and polyamides.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: N,N’-Dimethyl-1,6-hexanediamine is used in the manufacture of coatings, adhesives, and sealants due to its ability to form strong chemical bonds.
作用机制
Target of Action
N,N’-Dimethyl-1,6-hexanediamine (DMHDA) is a versatile organic compound that can interact with various targets depending on the context of its use. For instance, in the synthesis of hydroxyurethane, DMHDA reacts with propylene carbonate . In the context of dental resins, it acts as both a co-initiator and a reactive diluent .
Mode of Action
The mode of action of DMHDA is primarily through its reactivity as an amine. In the synthesis of hydroxyurethane, DMHDA reacts with propylene carbonate to form a urethane linkage . In dental resins, it serves as a co-initiator, likely participating in the radical polymerization process, and as a reactive diluent, potentially reducing the viscosity of the resin formulation .
Biochemical Pathways
Its role in the synthesis of hydroxyurethane and dental resins suggests that it participates in chemical reactions leading to the formation of polymers .
Result of Action
The primary result of DMHDA’s action is the formation of new compounds through chemical reactions. For example, it can react with propylene carbonate to form hydroxyurethane . In the context of dental resins, it contributes to the formation of the polymer matrix .
Action Environment
The action of DMHDA can be influenced by various environmental factors, such as temperature, pH, and the presence of other reactants. For instance, the reaction rate between DMHDA and propylene carbonate may be affected by the temperature and the presence of a catalyst .
生化分析
Biochemical Properties
It is known that this compound can be used to synthesize hydroxyurethane by reacting with propylene carbonate
Molecular Mechanism
It is known that it can be used to synthesize degradable poly (amino alcohol ester) polymer by nucleophilic addition with diglycidyl adipate for the potential use in gene transfection vectors
准备方法
Synthetic Routes and Reaction Conditions: N,N’-Dimethyl-1,6-hexanediamine can be synthesized through the reaction of 1,6-hexanediamine with formaldehyde and formic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the dimethylated product.
Industrial Production Methods: In industrial settings, N,N’-Dimethyl-1,6-hexanediamine is produced using similar methods but on a larger scale. The process involves the continuous feeding of 1,6-hexanediamine, formaldehyde, and formic acid into a reactor, followed by distillation to purify the product. The yield and purity of the compound can be optimized by controlling the reaction temperature, pressure, and the molar ratios of the reactants.
Types of Reactions:
Oxidation: N,N’-Dimethyl-1,6-hexanediamine can undergo oxidation reactions, typically resulting in the formation of corresponding amides or nitriles.
Reduction: The compound can be reduced to form secondary amines or other reduced derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Amides, nitriles.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
相似化合物的比较
Hexamethylenediamine: Similar in structure but lacks the dimethyl groups. It is primarily used in the production of nylon-6,6.
N,N’-Dimethyl-1,3-propanediamine: A shorter chain diamine with similar reactivity but different physical properties.
N,N’-Dimethylethylenediamine: Another similar compound with a shorter carbon chain and different applications.
Uniqueness: N,N’-Dimethyl-1,6-hexanediamine is unique due to its specific chain length and the presence of dimethyl groups, which enhance its reactivity and make it suitable for a wider range of applications compared to its analogs.
属性
IUPAC Name |
N,N'-dimethylhexane-1,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H20N2/c1-9-7-5-3-4-6-8-10-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDKQJOKKKZNQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1065348 | |
| Record name | N,N'-Dimethylhexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13093-04-4 | |
| Record name | N1,N6-Dimethyl-1,6-hexanediamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13093-04-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Hexanediamine, N1,N6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013093044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,6-Hexanediamine, N1,N6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | N,N'-Dimethylhexane-1,6-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1065348 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N'-dimethylhexane-1,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.717 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



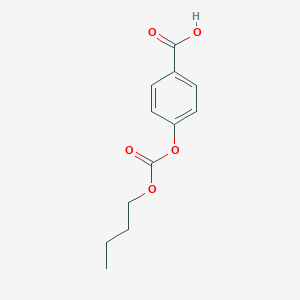
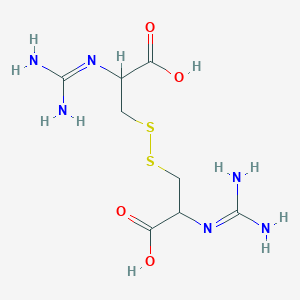
![[(2S,4R)-2,3,4,5-Tetraacetyloxypentyl] acetate](/img/structure/B78659.png)
